
1,1-二乙氧基乙烯
描述
科学研究应用
1,1-Diethoxyethene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals. It is also used as a solvent in various chemical reactions.
Biology: In biological research, 1,1-diethoxyethene is used as a model compound to study the metabolism of acetals and their effects on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of intermediates for drug development.
作用机制
- DEE primarily interacts with biological systems through its acetal functional group. It is a major flavoring component in distilled beverages, especially malt whisky and sherry .
Target of Action
Mode of Action
准备方法
1,1-Diethoxyethene can be synthesized through various methods, including:
-
One-Pot Synthesis: : This method involves the direct conversion of ethanol to 1,1-diethoxyethene through a one-pot dehydrogenation-acetalization process. This reaction is typically carried out using a bi-functional catalyst such as Bi/BiCeOx at a temperature of 150°C and ambient pressure. The process achieves a high selectivity of 98.5% to 1,1-diethoxyethene at an ethanol conversion rate of 87.0% .
-
Industrial Production: : Industrially, 1,1-diethoxyethene is produced by the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. This process involves the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product .
化学反应分析
1,1-Diethoxyethene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetaldehyde and ethanol. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1-diethoxyethene can yield ethanol and ethylene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include hydrogen halides and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acetaldehyde, while reduction produces ethanol .
相似化合物的比较
1,1-Diethoxyethene is similar to other acetals such as:
1,1-Diethoxyethane: This compound is also an acetal and is used as a flavoring agent in beverages. It has similar chemical properties but differs in its specific applications and reactivity.
1,1-Dimethoxyethene: This compound has methoxy groups instead of ethoxy groups and is used in different industrial applications due to its distinct reactivity.
1,1-Diethoxypropane: This compound has a longer carbon chain and is used in the synthesis of different pharmaceuticals and chemicals.
The uniqueness of 1,1-diethoxyethene lies in its specific reactivity and applications in the food and beverage industry, as well as its use as a fuel additive .
属性
IUPAC Name |
1,1-diethoxyethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGIVYVOVVQLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181292 | |
| Record name | Ethene, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2678-54-8 | |
| Record name | Ethene, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ketene diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1-diethoxyethene interact with quinones, and what are the downstream effects?
A1: 1,1-Diethoxyethene adds to quinones through both 1:1 and 1:2 pathways. [, ] This reaction is particularly useful in synthesizing natural products like acetylemodin and deoxyerythrolaccin, pigments found in insects. [, , ] The 1:2 addition pathway involves the formation of isolable intermediate adducts. []
Q2: What is the structure of 1,1-diethoxyethene, and what is known about its spectroscopic data?
A2: 1,1-Diethoxyethene's molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it's typically characterized using NMR spectroscopy and mass spectrometry.
Q3: How does the structure of 1,1-diethoxyethene influence its reactivity in cycloaddition reactions?
A3: 1,1-Diethoxyethene participates in both [2+2] and [4+2] cycloaddition reactions, showcasing its versatility. [, , , ] Interestingly, the regioselectivity of its reaction with tropone can be influenced by Lewis acid catalysts. For example, B(C6F5)3 favors [4+2] cycloaddition, while BPh3 promotes [8+2] cycloaddition. [] This difference arises from the Lewis acid's impact on the nucleophilicity of the carbonyl oxygen in tropone. []
Q4: Has computational chemistry been used to study 1,1-diethoxyethene reactions?
A4: Yes, density functional theory (DFT) calculations at the ωB97X-D level have been employed to investigate the mechanism of 1,1-diethoxyethene cycloaddition with tropone in the presence of Lewis acid catalysts. [] These calculations provided insights into the reaction pathway and the influence of different Lewis acids on regioselectivity.
Q5: Can 1,1-diethoxyethene be used in photochemical reactions?
A5: Absolutely! 1,1-Diethoxyethene participates in photochemical [2+2] cycloadditions. [, ] One study explored its use in synthesizing DL-apiose derivatives through photochemical reactions with 1,3-dihydroxypropan-2-one derivatives. [] It also undergoes photochemical reactions with biacetyl, with the product quantum yield influenced by the solvent. [, ]
Q6: Are there any safety concerns associated with handling 1,1-diethoxyethene?
A6: 1,1-Diethoxyethene is identified as a mutagen. [] It's crucial to handle it with caution, using appropriate safety equipment like gloves and working in a well-ventilated area.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


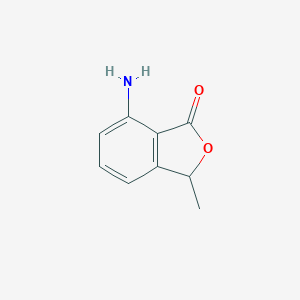
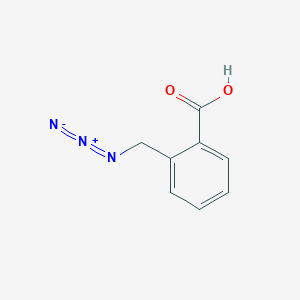
![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

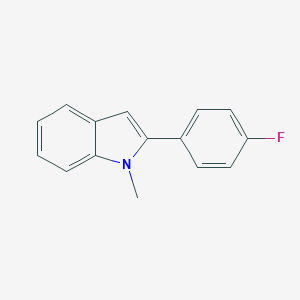
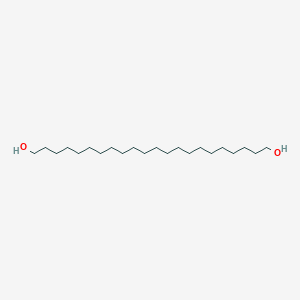
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)
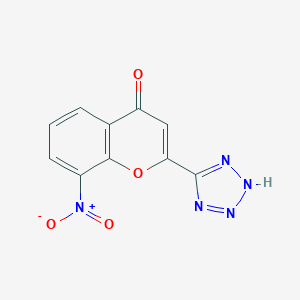
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
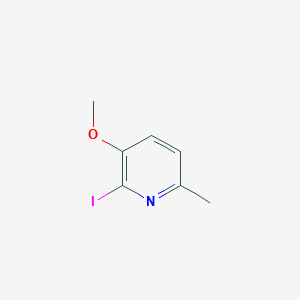
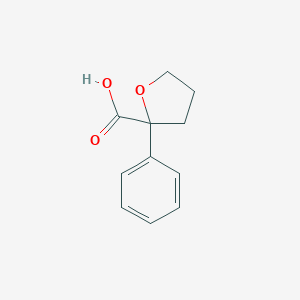
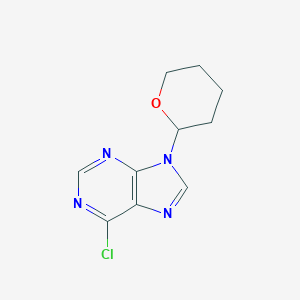
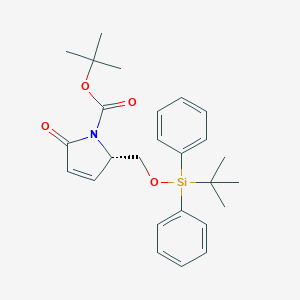
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
